molecular formula C17H13F3N4O2S2 B2881853 5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole CAS No. 478080-22-7

5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole

Cat. No.: B2881853
CAS No.: 478080-22-7
M. Wt: 426.43
InChI Key: RRQUHJRAIQPIAN-UHFFFAOYSA-N
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Description

The compound 5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole is a complex organic molecule featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Thieno[2,3-c]pyrazole Formation: This can be achieved through the reaction of a suitable thienyl compound with hydrazine derivatives.

    Introduction of the Methoxybenzylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated precursor with 4-methoxybenzylthiol.

    Final Assembly: The final compound is obtained by coupling the intermediate products under specific conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the nitro groups if present in derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced oxadiazole derivatives.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Organic Synthesis: Used as a building block for more complex molecules.

Biology

    Biochemical Probes: Used in studying enzyme mechanisms or as a fluorescent probe.

Medicine

    Therapeutics: Investigated for potential anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The mechanism of action of 5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the oxadiazole ring can participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
  • 5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-d]pyrazole

Uniqueness

The unique combination of the oxadiazole and thieno[2,3-c]pyrazole rings, along with the trifluoromethyl and methoxybenzylsulfanyl groups, gives this compound distinct chemical and biological properties. These features can enhance its stability, reactivity, and potential for interaction with various biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O2S2/c1-24-15-11(13(23-24)17(18,19)20)7-12(28-15)14-21-22-16(26-14)27-8-9-3-5-10(25-2)6-4-9/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQUHJRAIQPIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C3=NN=C(O3)SCC4=CC=C(C=C4)OC)C(=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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